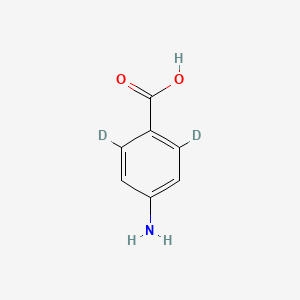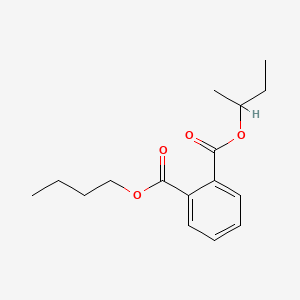
H-Tyr-Tyr-Phe-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-Tyr-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS), a widely used method for the preparation of peptides. The process begins with the attachment of the C-terminal amino acid (phenylalanine) to a solid resin. The subsequent amino acids (tyrosine and tyrosine) are added sequentially through coupling reactions. Each coupling step is followed by deprotection to remove the protecting groups from the amino acids, allowing the next amino acid to be added. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, is crucial to obtain the desired product with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
H-Tyr-Tyr-Phe-NH2 can undergo various chemical reactions, including:
Oxidation: The phenol groups in tyrosine residues can be oxidized to form quinones.
Reduction: Reduction reactions can target the amide bonds or the aromatic rings.
Substitution: The hydroxyl groups in tyrosine can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and periodate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as acyl chlorides or alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives of tyrosine.
Reduction: Reduced forms of the peptide, potentially altering its biological activity.
Substitution: Modified peptides with ester or ether groups.
Aplicaciones Científicas De Investigación
H-Tyr-Tyr-Phe-NH2 has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Explored for its potential as a therapeutic agent, particularly in pain management and opioid receptor research.
Industry: Utilized in the development of peptide-based materials and drug delivery systems .
Mecanismo De Acción
The mechanism of action of H-Tyr-Tyr-Phe-NH2 involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, mimicking the effects of endogenous peptides. This interaction leads to the activation of intracellular signaling pathways, resulting in various physiological responses, including analgesia (pain relief) .
Comparación Con Compuestos Similares
Similar Compounds
Endomorphin-1: Tyr-Pro-Trp-Phe-NH2
Endomorphin-2: Tyr-Pro-Phe-Phe-NH2
Dermorphin: Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2
Uniqueness
H-Tyr-Tyr-Phe-NH2 is unique due to its specific amino acid sequence, which imparts distinct biological properties. Unlike other similar compounds, it contains two tyrosine residues, which may influence its binding affinity and selectivity for opioid receptors. This unique structure makes it a valuable compound for studying the structure-activity relationships of peptides .
Propiedades
Número CAS |
117756-23-7 |
|---|---|
Fórmula molecular |
C27H30N4O5 |
Peso molecular |
490.56 |
Nombre IUPAC |
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C27H30N4O5/c28-22(14-18-6-10-20(32)11-7-18)26(35)31-24(16-19-8-12-21(33)13-9-19)27(36)30-23(25(29)34)15-17-4-2-1-3-5-17/h1-13,22-24,32-33H,14-16,28H2,(H2,29,34)(H,30,36)(H,31,35)/t22-,23-,24-/m0/s1 |
Clave InChI |
FYRLHJWHYOTPFX-HJOGWXRNSA-N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)N |
Sinónimos |
H-Tyr-Tyr-Phe-NH2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1h-Imidazo[4,5-f]isoquinoline](/img/structure/B569688.png)

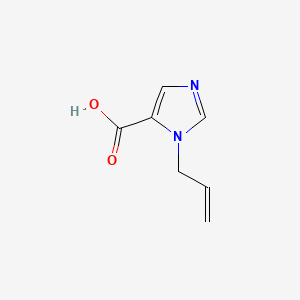
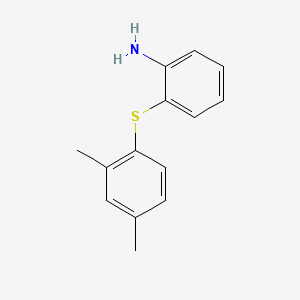
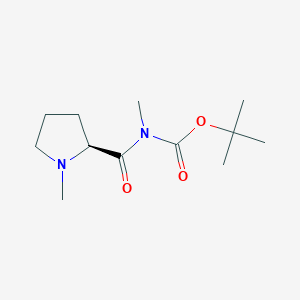
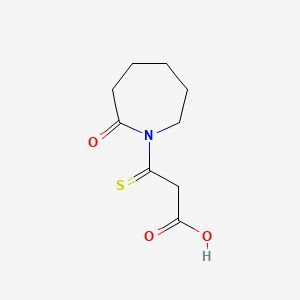
![Methyl 7-Chloro-5-oxo-1-tosyl-2,3,4,5,-tetrahydro-1H-benzo[b]azepine-4-carboxylate](/img/structure/B569705.png)
